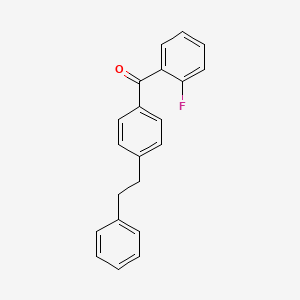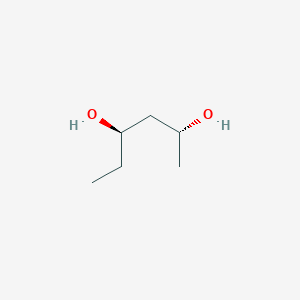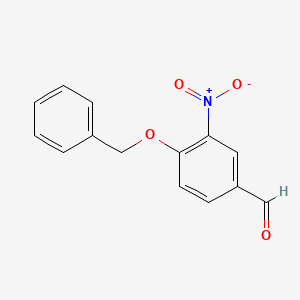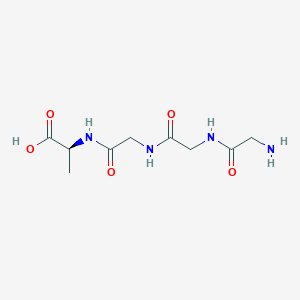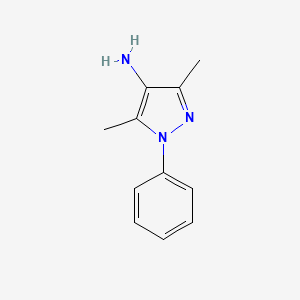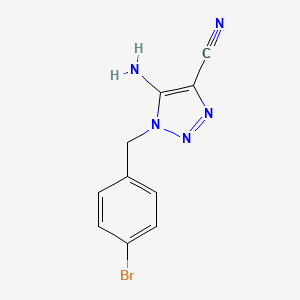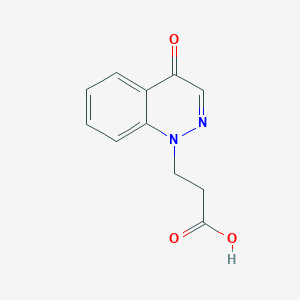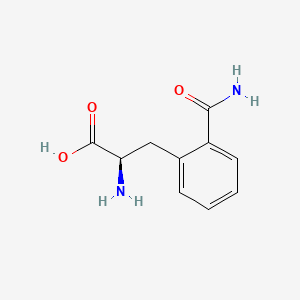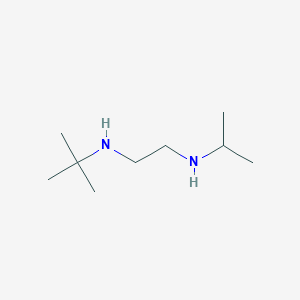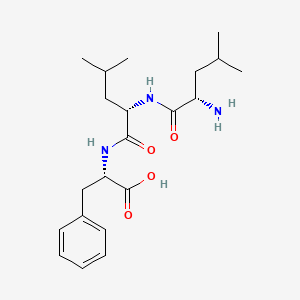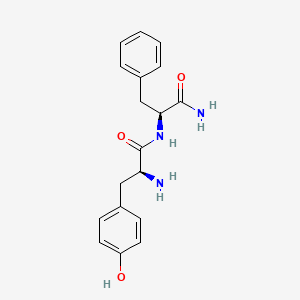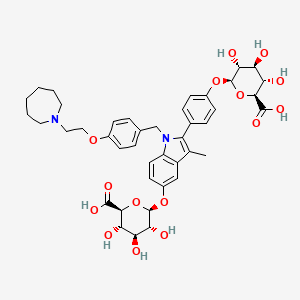
Bazedoxifene Bis-|A-D-Glucuronide
Vue d'ensemble
Description
Bazedoxifene Bis-|A-D-Glucuronide: is a derivative of bazedoxifene, a selective estrogen receptor modulator (SERM). This compound is primarily used in the treatment of postmenopausal osteoporosis and has shown potential in cancer therapy. This compound is formed through the glucuronidation of bazedoxifene, which enhances its solubility and excretion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bazedoxifene Bis-|A-D-Glucuronide involves the glucuronidation of bazedoxifene. This process typically uses glucuronic acid or its derivatives as the glucuronidating agent. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) under mild conditions to ensure the integrity of the bazedoxifene molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Bazedoxifene Bis-|A-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to bazedoxifene, increasing its water solubility and facilitating its excretion.
Common Reagents and Conditions:
Reagents: Glucuronic acid or its derivatives, UDP-glucuronosyltransferases (UGTs)
Conditions: Mild temperatures (25-37°C), neutral pH, aqueous medium
Major Products: The major product of this reaction is this compound, which is more water-soluble and easily excreted compared to its parent compound, bazedoxifene.
Applications De Recherche Scientifique
Chemistry: In chemistry, Bazedoxifene Bis-|A-D-Glucuronide is used as a model compound to study glucuronidation reactions and the role of UGTs in drug metabolism.
Biology: In biological research, this compound is used to investigate the metabolic pathways of SERMs and their interactions with various enzymes and receptors.
Medicine: Medically, this compound is studied for its potential in treating conditions such as osteoporosis and certain types of cancer. Its enhanced solubility and excretion profile make it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs with improved pharmacokinetic properties. Its production and purification processes are also of interest for large-scale manufacturing.
Mécanisme D'action
Bazedoxifene Bis-|A-D-Glucuronide exerts its effects by modulating estrogen receptors. As a SERM, it acts as an agonist or antagonist depending on the tissue type. In bone tissue, it mimics the effects of estrogen, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an antagonist, reducing the risk of cancer development. The glucuronidation of bazedoxifene enhances its solubility and excretion, improving its pharmacokinetic profile.
Comparaison Avec Des Composés Similaires
Raloxifene: Another SERM used in the treatment of osteoporosis and breast cancer.
Tamoxifen: A SERM primarily used in the treatment of breast cancer.
Ospemifene: A SERM used to treat dyspareunia and vaginal atrophy.
Uniqueness: Bazedoxifene Bis-|A-D-Glucuronide is unique due to its enhanced solubility and excretion profile, which improves its pharmacokinetic properties. Unlike other SERMs, it undergoes glucuronidation, making it more water-soluble and easier to excrete. This property makes it a promising candidate for drug development with potentially fewer side effects and improved efficacy.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N2O15/c1-22-28-20-27(57-42-36(50)32(46)34(48)38(59-42)40(53)54)14-15-29(28)44(21-23-6-10-25(11-7-23)55-19-18-43-16-4-2-3-5-17-43)30(22)24-8-12-26(13-9-24)56-41-35(49)31(45)33(47)37(58-41)39(51)52/h6-15,20,31-38,41-42,45-50H,2-5,16-19,21H2,1H3,(H,51,52)(H,53,54)/t31-,32-,33-,34-,35+,36+,37-,38-,41+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPLVZPGUJCCCC-FOIJVJNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432138 | |
| Record name | Bazedoxifene Bis-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328933-67-1 | |
| Record name | WAY-14522 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazedoxifene Bis-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WAY-14522 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGU18138S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B1624206.png)


